molecular formula C5H5Li B14680374 Lithium, (3-methyl-3-buten-1-ynyl)- CAS No. 38341-85-4

Lithium, (3-methyl-3-buten-1-ynyl)-

Cat. No.: B14680374
CAS No.: 38341-85-4
M. Wt: 72.1 g/mol
InChI Key: PYIDMSXOCMRVDQ-UHFFFAOYSA-N
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Description

Lithium, (3-methyl-3-buten-1-ynyl)- is an organolithium compound characterized by a lithium atom bonded to a 3-methyl-3-buten-1-ynyl group. Organolithium compounds are highly reactive due to the polar covalent bond between lithium and carbon, making them powerful nucleophiles and bases in organic synthesis. This compound’s unique structure—a conjugated enyne system with a methyl substituent—confers distinct reactivity and stability compared to simpler organolithium reagents like methyllithium or phenyllithium. Its applications span pharmaceuticals, polymer chemistry, and advanced battery materials, though its handling requires stringent conditions to avoid decomposition .

Properties

IUPAC Name

lithium;2-methylbut-1-en-3-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5.Li/c1-4-5(2)3;/h2H2,3H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIDMSXOCMRVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(=C)C#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Li
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447075
Record name Lithium, (3-methyl-3-buten-1-ynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38341-85-4
Record name Lithium, (3-methyl-3-buten-1-ynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium, (3-methyl-3-buten-1-ynyl)- typically involves the reaction of 3-methyl-3-buten-1-yne with a lithium reagent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of specialized equipment to handle the reactive nature of the lithium compound .

Chemical Reactions Analysis

Types of Reactions: Lithium, (3-methyl-3-buten-1-ynyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions vary depending on the reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones , while reduction can produce alkanes .

Mechanism of Action

The mechanism of action of Lithium, (3-methyl-3-buten-1-ynyl)- involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilic behavior allows it to participate in various chemical reactions, forming new bonds and creating complex molecules. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Structural and Reactivity Comparisons with Other Organolithium Compounds

Thermal and Chemical Stability

The conjugated enyne system in Lithium, (3-methyl-3-buten-1-ynyl)- enhances stability relative to alkyllithium compounds. This stability contrasts with simpler reagents like n-butyllithium, which decompose rapidly at room temperature. However, its stability remains inferior to aromatic organolithium compounds (e.g., phenyllithium), which benefit from aromatic stabilization .

Table 1: Stability and Reactivity of Organolithium Compounds
Compound Decomposition Temperature (°C) Reactivity with Aryl Halides Steric Hindrance
Lithium, (3-methyl-3-buten-1-ynyl)- 10–15 (under inert gas) High Moderate
n-Butyllithium <0 Moderate Low
Phenyllithium 20–25 High Low

Electrochemical Comparisons with Inorganic Lithium Compounds

Lithium Insertion Behavior

In lithium-ion batteries, inorganic compounds like LiCr₃O₈ and LiCoO₂ exhibit high lithium insertion capacities (up to 1100 Wh/kg at elevated temperatures) due to stable crystal structures . In contrast, Lithium, (3-methyl-3-buten-1-ynyl)-, as an organic compound, lacks a host lattice for reversible lithium intercalation.

Recycling and Decomposition

During battery recycling, pyrolysis of organic lithium compounds like Lithium, (3-methyl-3-buten-1-ynyl)- generates lower molecular weight fragments, unlike inorganic oxides that require high-temperature smelting. This difference impacts recovery efficiency; inorganic compounds retain >90% lithium post-recycling, while organic analogs necessitate complex separation processes .

Miticidal Activity

Organolithium compounds, being less water-soluble, may exhibit lower bioavailability compared to ionic salts, limiting their utility in biological applications .

Industrial Use in Batteries

Lithium hydroxide (LiOH) and carbonate (Li₂CO₃) dominate cathode production due to their high energy density (~300 Wh/kg).

Key Contrasts with Other Alkali Metal Compounds

Covalent Character and Polarizing Power

Lithium’s small ionic radius and high charge density give its compounds significant covalent character, unlike sodium or potassium analogs. For example, Lithium, (3-methyl-3-buten-1-ynyl)- exhibits partial covalent bonding, reducing its ionic reactivity compared to sodium butenynyl compounds .

Melting Points and Thermal Behavior

Lithium compounds generally have higher melting points than other alkali metals.

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